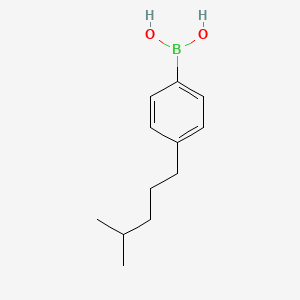

4-(4-Methylpentyl)phenyl boronic acid

Description

Properties

Molecular Formula |

C12H19BO2 |

|---|---|

Molecular Weight |

206.09 g/mol |

IUPAC Name |

[4-(4-methylpentyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H19BO2/c1-10(2)4-3-5-11-6-8-12(9-7-11)13(14)15/h6-10,14-15H,3-5H2,1-2H3 |

InChI Key |

YMTFCWRVSYNGBQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCC(C)C)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

Phenyl boronic acids vary significantly in properties based on substituents. Key examples from the evidence include:

Key Observations :

- Electron-Donating Groups (e.g., methoxy) : Enhance boronic acid acidity (pKa ~8.6 for 4-methoxyphenyl boronic acid) and stabilize boronate ester formation with diols .

- Electron-Withdrawing Groups (e.g., formyl) : Increase reactivity in conjugation systems, as seen in the 4-formyl phenyl boronic acid–quercetin complex, which showed 2-fold lower MIC values against bacterial pathogens compared to unmodified quercetin .

- Steric Hindrance: Bulky substituents (e.g., diisopropylphenoxy) reduce boronate ester stability due to steric clashes, as shown in studies of phenyl boronic acid–diol interactions .

Physicochemical Properties

- Solubility : Polar groups (e.g., methoxy) improve aqueous solubility, while hydrophobic substituents (e.g., tert-butyl) enhance organic phase compatibility .

- Reactivity: Steric effects from bulky groups (e.g., diisopropylphenoxy) reduce binding constants with diols by up to 50% compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Methylpentyl)phenyl boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where a halogenated aromatic precursor (e.g., 4-bromo-4-methylpentylbenzene) reacts with a boronic acid pinacol ester under palladium catalysis. Key steps include:

- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Optimization of solvent (e.g., THF or DMF) and base (e.g., Na₂CO₃) to enhance coupling efficiency.

- Purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- ¹H/¹³C NMR : Confirm structural integrity via aromatic proton signals (δ 7.3–7.8 ppm) and methylpentyl chain resonances (δ 0.8–1.6 ppm) .

- IR Spectroscopy : Identify B–O stretching (~1340 cm⁻¹) and hydroxyl (-OH) vibrations (~3200 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 248.18) .

Q. What safety precautions are required when handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, goggles) to avoid skin/eye irritation, as boronic acids can cause sensitization .

- Work in a fume hood to prevent inhalation of fine particulates.

- Store in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction efficiency in Suzuki-Miyaura couplings involving this compound be optimized for complex substrates?

- Strategies :

- Ligand Screening : Bulky ligands (e.g., SPhos) improve steric tolerance for hindered aryl halides .

- Microwave-Assisted Synthesis : Reduces reaction time (20–30 min vs. 12–24 h) while maintaining yields >80% .

- Solvent Engineering : Mixed solvents (e.g., DME/H₂O) enhance solubility of hydrophobic substrates .

Q. What role does this compound play in drug design, particularly in enzyme inhibition?

- Mechanistic Insights :

- The boronic acid group forms reversible covalent bonds with catalytic serine residues in proteases (e.g., thrombin, β-lactamases), enabling potent inhibition (IC₅₀ < 1 µM) .

- Case Study : Analogues with fluorinated substituents show enhanced binding to ATP-binding pockets via hydrophobic interactions .

Q. How can contradictory data on boronate-diol binding affinities be resolved in structural studies?

- Key Factors :

- Steric Effects : Bulky substituents (e.g., methylpentyl) destabilize cyclic boronate esters by ~2 kcal/mol due to angle strain .

- Electrostatic Interactions : Anionic groups (e.g., carboxylates) near diols reduce binding by competing with boronate hydroxyls .

- Resolution Workflow :

Compare binding constants (Kd) across pH (2–10) to assess pH-dependent stability.

Use X-ray crystallography to visualize steric clashes in enzyme-boronate complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.